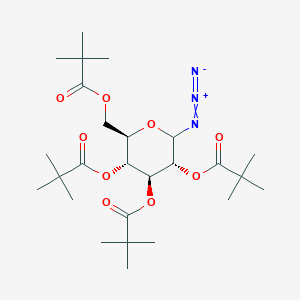![molecular formula C10H11ClN2O2 B1403818 Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1187929-10-7](/img/structure/B1403818.png)
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolopyridine core with an ethyl ester functional group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol. It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds. Its exact mass and monoisotopic mass are both 190.074227566 g/mol. The topological polar surface area is 55 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure is integral to the development of drugs that target a wide range of diseases. For instance, derivatives of this compound have been evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors , which play a significant role in the development and progression of certain cancers.
Diabetes Management
Derivatives of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride have been identified as glycogen phosphorylase inhibitors . These inhibitors are promising for the prevention or treatment of diabetes by managing blood glucose levels and could be beneficial in conditions like hyperglycemia and diabetic dyslipidemia.
Cardiovascular Disease Treatment
The compound’s derivatives may also find application in treating cardiovascular diseases due to their ability to modulate blood glucose and lipid levels . This can potentially reduce the risk of atherosclerosis and other heart-related conditions.
Oncology
In the field of oncology, the compound is used to create inhibitors that target abnormal cell growth signaling pathways. Specifically, it has been involved in the design of molecules that inhibit the FGFR signaling pathway, which is crucial in various types of tumors .
Metabolic Syndrome Management
The compound’s role in managing metabolic syndrome is significant due to its impact on glucose and lipid metabolism. It could be used to develop treatments for conditions associated with metabolic syndrome, such as hypertension, hyperlipidemia, and insulin resistance .
Safety And Hazards
Direcciones Futuras
The future directions for the study and application of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and related compounds could involve further exploration of their biological activity. For instance, the discovery of orally bioavailable small-molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has been described .
Propiedades
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h3-6,12H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMYSFSTRVCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride | |
CAS RN |
1187929-10-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)









![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
